molecular formula C20H20FNO B2414637 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2379976-52-8

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone

Cat. No. B2414637
CAS RN: 2379976-52-8
M. Wt: 309.384
InChI Key: VMCXUUHOKBLIQL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone, also known as FLEA, is a synthetic compound that has been the subject of scientific research in recent years. FLEA has been found to have potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters in the brain. In

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves its ability to inhibit the reuptake of dopamine and norepinephrine. By blocking the transporters responsible for the reuptake of these neurotransmitters, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. This results in an overall increase in the activity of these neurotransmitters, which can have a positive effect on mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone are still being studied, but preliminary research suggests that it may have a positive effect on mood, motivation, and attention. 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased feelings of pleasure and motivation. Additionally, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, which can make it a useful tool for studying the role of these neurotransmitters in neurological disorders. Additionally, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that target these neurotransmitters. However, one limitation of using 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone. One area of interest is its potential as a treatment for neurological disorders such as depression, ADHD, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone, as well as its long-term safety profile. Finally, there is potential for the development of new compounds based on the structure of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone that may have even greater efficacy and safety.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves a multistep process that begins with the reaction of 4-fluorophenylacetic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the corresponding amide. This amide is then subjected to a cyclization reaction with phenylacetylene in the presence of a palladium catalyst to form the spirocyclic intermediate. The final step involves the reduction of the carbonyl group in the intermediate to form 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been found to have potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that play a critical role in the regulation of mood, motivation, and attention. This makes 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone a potential candidate for the treatment of neurological disorders such as depression, ADHD, and addiction.

properties

IUPAC Name

2-(4-fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c21-18-8-6-15(7-9-18)10-19(23)22-13-20(14-22)11-17(12-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCXUUHOKBLIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone

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